Temporin-1Sb
Description
Temporin-1Sb is a cationic antimicrobial peptide (AMP) belonging to the temporin family, originally isolated from the skin secretions of the European red frog (Rana temporaria). It is characterized by a short linear structure (typically 10–14 residues) with a high proportion of hydrophobic and positively charged amino acids, enabling membrane disruption and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . Its mechanism involves electrostatic interactions with microbial membranes, leading to pore formation and cell lysis. This compound has shown promise in combating antibiotic-resistant pathogens, though its hemolytic activity at higher concentrations remains a limitation .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPIVTNLLSGLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Temporin-1Sb shares functional and structural similarities with other temporins and AMPs. Below is a comparative analysis based on sequence, activity, and physicochemical properties:
Table 1: Structural and Functional Comparison of this compound with Analogues
MIC: Minimum Inhibitory Concentration against *Staphylococcus aureus.
Key Findings :
Sequence Specificity: this compound and Temporin-1Ta share identical sequences but differ in post-translational modifications, leading to minor variations in activity .
Charge vs. Activity : this compound (+3 charge) exhibits stronger antimicrobial activity than Temporin-1CEa (+2) but lower than Magainin-2 (+4), emphasizing the role of charge in membrane interaction .
Hemolytic Trade-off : this compound’s moderate hemolytic activity (HC50 = 50 μg/mL) contrasts with Melittin’s high toxicity (HC50 = 5 μg/mL), highlighting a critical balance between efficacy and safety .
Hydrophobicity : Higher hydrophobicity in Temporin-1CEa (70%) correlates with increased hemolysis, suggesting that excessive hydrophobicity may enhance off-target effects .
Research Advancements and Challenges
Recent studies have focused on optimizing this compound via:
- Amino Acid Substitution: Replacing Leu⁸ with D-amino acids reduces hemolysis while retaining antimicrobial potency .
- Hybrid Peptides : Fusion with Magainin-2 fragments improves solubility and broadens the spectrum of activity .
- Delivery Systems: Encapsulation in liposomes or nanoparticles mitigates toxicity and enhances stability in vivo .
Table 2: In Vivo Efficacy of this compound Derivatives
| Derivative | Model Organism | Pathogen | Survival Rate (%) | Toxicity (LD50, mg/kg) |
|---|---|---|---|---|
| This compound | Mouse | MRSA | 60 | 25 |
| D-Leu⁸ Analog | Mouse | MRSA | 85 | >50 |
| Magainin-1Sb Hybrid | Mouse | Pseudomonas aeruginosa | 90 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
